molecular formula C24H28O6 B2570696 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid CAS No. 905776-24-1

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid

Cat. No.: B2570696
CAS No.: 905776-24-1
M. Wt: 412.482
InChI Key: RRJWPRLYLDEUSM-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes two hydroxy groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl derivatives with benzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .

Scientific Research Applications

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy groups and benzoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-[2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl] derivatives
  • 2,2’-(4-nitrophenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
  • 4-hydroxy-2-quinolones

Uniqueness

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid is unique due to its specific structure, which includes two hydroxy groups and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6/c1-23(2)9-15(25)20(16(26)10-23)19(13-5-7-14(8-6-13)22(29)30)21-17(27)11-24(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJWPRLYLDEUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)C(=O)O)C3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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